molecular formula C32H32N4O3 B1680811 (2'-Methyl-4'-(5-methyl-1,2,4-oxadiazol-3-yl)-[1,1'-biphenyl]-4-yl)(1'-methyl-6,7-dihydrospiro[furo[2,3-f]indole-3,4'-piperidin]-5(2H)-yl)methanone CAS No. 180083-23-2

(2'-Methyl-4'-(5-methyl-1,2,4-oxadiazol-3-yl)-[1,1'-biphenyl]-4-yl)(1'-methyl-6,7-dihydrospiro[furo[2,3-f]indole-3,4'-piperidin]-5(2H)-yl)methanone

Cat. No.: B1680811
CAS No.: 180083-23-2
M. Wt: 520.6 g/mol
InChI Key: ATQMRMGXINTJHV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

SB 224289 is a selective antagonist of the human 5-hydroxytryptamine receptor 1B (5-HT1B). It is known for its high affinity and selectivity towards the 5-HT1B receptor, making it a valuable tool in pharmacological research . The compound is often used to study the role of 5-HT1B receptors in various physiological and pathological processes.

Mechanism of Action

Target of Action

SB 224289, also known as (2’-Methyl-4’-(5-methyl-1,2,4-oxadiazol-3-yl)-[1,1’-biphenyl]-4-yl)(1’-methyl-6,7-dihydrospiro[furo[2,3-f]indole-3,4’-piperidin]-5(2H)-yl)methanone, is a small molecule with a high affinity for human 5-HT1B receptors . These receptors are a type of serotonin receptor, which are G protein-coupled receptors that stimulate an intracellular second messenger cascade to produce an excitatory response .

Mode of Action

SB 224289 acts as a selective antagonist of the 5-HT1B receptor This inhibitory action on the 5-HT1B receptor can influence various neurological and biological processes, potentially leading to anxiolytic effects .

Biochemical Pathways

By acting as an antagonist of 5-HT1B receptors, SB 224289 can modulate these processes .

Pharmacokinetics

It has been reported to be centrally active following oral administration in vivo , suggesting it can cross the blood-brain barrier and exert its effects within the central nervous system.

Result of Action

The antagonistic action of SB 224289 on 5-HT1B receptors can result in a variety of cellular and molecular effects. For instance, it has been reported to confer resistance to certain toxins, such as theopapuamide (TPap-A), in certain fungal species . .

Action Environment

The efficacy and stability of SB 224289 can be influenced by various environmental factors. For example, the presence of certain toxins can modulate its effects . Additionally, factors such as pH, temperature, and the presence of other interacting molecules can potentially influence its action.

Preparation Methods

SB 224289 can be synthesized through a multi-step process involving several key intermediatesThe final step involves the formation of the hydrochloride salt to enhance the compound’s stability and solubility . Industrial production methods for SB 224289 are not widely documented, but the synthesis generally follows similar principles as those used in laboratory settings.

Chemical Reactions Analysis

SB 224289 undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

SB 224289 has a wide range of scientific research applications:

    Chemistry: It is used as a reference compound to study the structure-activity relationships of 5-HT1B receptor antagonists.

    Biology: The compound helps in understanding the role of 5-HT1B receptors in neurotransmission and behavior.

    Medicine: SB 224289 is used in preclinical studies to investigate its potential therapeutic effects in conditions like anxiety, depression, and migraine.

    Industry: The compound is utilized in the development of new drugs targeting the 5-HT1B receptor.

Comparison with Similar Compounds

SB 224289 is unique in its high selectivity for the 5-HT1B receptor compared to other similar compounds. Some related compounds include:

SB 224289 stands out due to its high selectivity and potency, making it a preferred choice for research focused on the 5-HT1B receptor.

Properties

IUPAC Name

[4-[2-methyl-4-(5-methyl-1,2,4-oxadiazol-3-yl)phenyl]phenyl]-(1'-methylspiro[6,7-dihydro-2H-furo[2,3-f]indole-3,4'-piperidine]-5-yl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C32H32N4O3/c1-20-16-25(30-33-21(2)39-34-30)8-9-26(20)22-4-6-23(7-5-22)31(37)36-13-10-24-17-29-27(18-28(24)36)32(19-38-29)11-14-35(3)15-12-32/h4-9,16-18H,10-15,19H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ATQMRMGXINTJHV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)C2=NOC(=N2)C)C3=CC=C(C=C3)C(=O)N4CCC5=CC6=C(C=C54)C7(CCN(CC7)C)CO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H32N4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID4043987
Record name SB 224289
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4043987
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

520.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

180083-23-2
Record name SB 224289
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=180083-23-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name SB 224289
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0180083232
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name SB 224289
Source DrugBank
URL https://www.drugbank.ca/drugs/DB17052
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name SB 224289
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4043987
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name SB 224289
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F95C648W4N
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(2'-Methyl-4'-(5-methyl-1,2,4-oxadiazol-3-yl)-[1,1'-biphenyl]-4-yl)(1'-methyl-6,7-dihydrospiro[furo[2,3-f]indole-3,4'-piperidin]-5(2H)-yl)methanone
Reactant of Route 2
Reactant of Route 2
(2'-Methyl-4'-(5-methyl-1,2,4-oxadiazol-3-yl)-[1,1'-biphenyl]-4-yl)(1'-methyl-6,7-dihydrospiro[furo[2,3-f]indole-3,4'-piperidin]-5(2H)-yl)methanone
Reactant of Route 3
Reactant of Route 3
(2'-Methyl-4'-(5-methyl-1,2,4-oxadiazol-3-yl)-[1,1'-biphenyl]-4-yl)(1'-methyl-6,7-dihydrospiro[furo[2,3-f]indole-3,4'-piperidin]-5(2H)-yl)methanone
Reactant of Route 4
Reactant of Route 4
(2'-Methyl-4'-(5-methyl-1,2,4-oxadiazol-3-yl)-[1,1'-biphenyl]-4-yl)(1'-methyl-6,7-dihydrospiro[furo[2,3-f]indole-3,4'-piperidin]-5(2H)-yl)methanone
Reactant of Route 5
Reactant of Route 5
(2'-Methyl-4'-(5-methyl-1,2,4-oxadiazol-3-yl)-[1,1'-biphenyl]-4-yl)(1'-methyl-6,7-dihydrospiro[furo[2,3-f]indole-3,4'-piperidin]-5(2H)-yl)methanone
Reactant of Route 6
Reactant of Route 6
(2'-Methyl-4'-(5-methyl-1,2,4-oxadiazol-3-yl)-[1,1'-biphenyl]-4-yl)(1'-methyl-6,7-dihydrospiro[furo[2,3-f]indole-3,4'-piperidin]-5(2H)-yl)methanone
Customer
Q & A

Q1: What is the primary target of SB-224289?

A1: SB-224289 is a highly selective antagonist [] [] of the human 5-HT1B receptor, a member of the G protein-coupled receptor family negatively coupled to adenylyl cyclase activity [].

Q2: How does SB-224289 affect 5-HT1B receptor signaling?

A2: SB-224289 binds to the 5-HT1B receptor, blocking the binding and subsequent signaling of 5-hydroxytryptamine (5-HT), the natural ligand of this receptor [] []. This antagonistic action prevents the activation of downstream signaling pathways typically triggered by 5-HT.

Q3: Does SB-224289 interact with other serotonin receptor subtypes?

A3: SB-224289 demonstrates high selectivity for the 5-HT1B receptor and exhibits minimal affinity for other 5-HT receptor subtypes, including 5-HT1A, 5-HT1D, 5-HT2A, and 5-HT2C [] [] [] [].

Q4: How does SB-224289 affect terminal 5-HT autoreceptor function?

A4: SB-224289 potently blocks terminal 5-HT autoreceptor function both in vitro and in vivo []. Autoreceptors regulate neurotransmitter release, so blocking them can impact 5-HT levels in the synapse.

Q5: What are the downstream effects of SB-224289 in the context of feeding behavior?

A5: Research in mice suggests that SB-224289 enhances food intake, consistent with impaired satiation []. This finding implies that 5-HT1B receptors play a role in regulating satiety, and their blockade by SB-224289 disrupts this regulatory mechanism.

Q6: Does SB-224289 affect vasoconstriction?

A6: Studies have shown that SB-224289 antagonizes sumatriptan-induced contractions in human blood vessels, including cranial and peripheral blood vessels []. This suggests that 5-HT1B receptors contribute to vasoconstriction in these blood vessels, and SB-224289 can block this effect.

Q7: Can SB-224289 modulate the effects of other drugs on cocaine self-administration?

A7: In studies examining cocaine self-administration in rats, SB-224289 blocked the attenuating effects of the 5-HT1B receptor agonist CP 94,253 on the descending limb of the cocaine dose–effect function []. This suggests that SB-224289 can modulate the effects of other 5-HT1B receptor ligands in the context of cocaine reinforcement.

Q8: What are the effects of SB-224289 on osteoclastogenesis?

A8: Pharmacological inhibition of the serotonin receptor 1B with SB-224289 has been shown to reduce the number of osteoclasts in cell culture experiments []. This finding suggests that serotonin, acting through 5-HT1B receptors, plays a role in osteoclast differentiation, and SB-224289 can interfere with this process.

Q9: Does SB-224289 affect cell viability in canine osteosarcoma cells?

A9: Research in the COS canine osteosarcoma cell line showed that SB-224289 caused a reduction in osteoblast viability and induced apoptosis in malignant cells []. This suggests a potential role for 5-HT1B receptor antagonism in targeting canine osteosarcoma.

Q10: What are the observed effects of SB-224289 on GABAergic synaptic transmission in the deep cerebellar nuclei (DCN)?

A10: Studies on DCN neurons demonstrated that SB-224289 abolished the 5-HT-induced decrease in the amplitude of evoked inhibitory postsynaptic currents []. This finding suggests that 5-HT, acting through 5-HT1B receptors, modulates GABAergic transmission in the DCN, and SB-224289 can block this modulatory effect.

Q11: What is the molecular formula of SB-224289?

A11: The molecular formula of SB-224289 is C30H31N5O3 [] [].

Q12: What is the molecular weight of SB-224289?

A12: The molecular weight of SB-224289 is 509.6 g/mol [] [].

Q13: How do structural modifications of SB-224289 affect its activity and selectivity?

A13: The development of SB-224289 from a nonselective 5-HT1B/5-HT1D receptor antagonist involved structural modifications guided by computational chemistry models []. These modifications led to enhanced selectivity for the 5-HT1B receptor and inverse agonist properties.

Q14: Are there specific structural features of SB-224289 that are essential for its activity?

A14: Further research on structural analogues of SB-224289 would be needed to definitively identify structural features crucial for its activity and selectivity.

Q15: What in vitro assays have been used to evaluate the activity of SB-224289?

A15: Several in vitro assays have been employed to assess SB-224289's activity, including radioligand binding assays, [35S]GTPγS binding assays, cAMP accumulation assays, and cell viability assays [] [] [] [] [].

Q16: What animal models have been used to study the effects of SB-224289?

A16: SB-224289 has been investigated in various animal models, including mice, rats, and dogs, to assess its effects on feeding behavior, vasoconstriction, and cocaine self-administration [] [] [] [] [].

Q17: What are the potential therapeutic implications of the research on SB-224289?

A17: Research on SB-224289 has highlighted the role of 5-HT1B receptors in various physiological and behavioral processes, including feeding behavior, vasoconstriction, and drug reinforcement. Further investigation of this compound could lead to the development of novel therapeutic agents targeting these processes.

Q18: What is an inverse agonist?

A18: An inverse agonist is a ligand that binds to the same receptor site as an agonist but induces a pharmacological response opposite to that of the agonist. SB-224289 exhibits inverse agonist properties at the 5-HT1B receptor [], meaning it can decrease basal receptor activity.

Q19: How does SB-224289 compare to other 5-HT1B receptor antagonists?

A19: SB-224289 is known for its high selectivity and potency at the 5-HT1B receptor compared to other antagonists []. Its selectivity profile makes it a valuable tool for investigating the specific role of 5-HT1B receptors in various biological processes.

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